![molecular formula C7H7F2N3O4 B2582657 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid CAS No. 1946813-25-7](/img/structure/B2582657.png)
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid, also known as DFNP, is a compound that has been studied for its potential use in scientific research. DFNP is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Professor David W. C. MacMillan at Princeton University. Since then, DFNP has been studied extensively for its potential applications in various fields of research.
作用机制
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid works by absorbing light energy and transferring it to other molecules in the reaction. This process, known as photoredox catalysis, allows this compound to facilitate a range of chemical reactions that would not be possible under normal conditions. This compound has been found to be particularly effective in the activation of C–H bonds, which are notoriously difficult to activate using traditional chemical methods.
Biochemical and physiological effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily degrade in biological systems. This compound has also been found to be non-toxic at low concentrations, making it a potentially useful tool for studying biological systems.
实验室实验的优点和局限性
One of the main advantages of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is its high reactivity and selectivity. This compound can be used to facilitate a range of chemical reactions under mild conditions, making it a useful tool for synthetic chemists. However, this compound is also a relatively expensive compound, which may limit its use in some labs. Additionally, this compound is a highly reactive compound that requires careful handling and storage.
未来方向
There are many potential future directions for research on 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid. One area of interest is the development of new photoredox catalysis reactions using this compound as a catalyst. Another area of interest is the use of this compound in the synthesis of natural products and pharmaceuticals. Additionally, this compound may have potential applications in the field of materials science, where it could be used to facilitate the synthesis of new materials with unique properties.
合成方法
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The process is complex and requires a high degree of expertise in synthetic chemistry.
科学研究应用
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has been found to have potential applications in a variety of scientific research areas. One of the main applications of this compound is in the field of photoredox catalysis. This compound is a potent photoredox catalyst that can be used to facilitate a range of chemical reactions under mild conditions. This compound has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.
属性
IUPAC Name |
2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-3(7(13)14)11-5(6(8)9)4(2-10-11)12(15)16/h2-3,6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJNVATESPLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



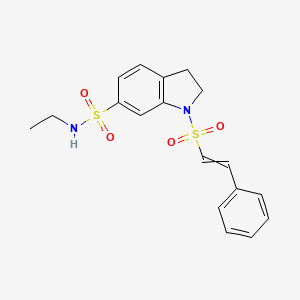
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)
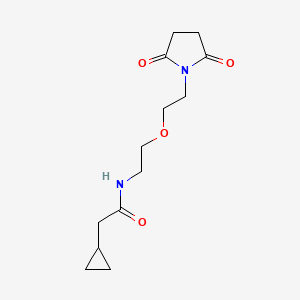
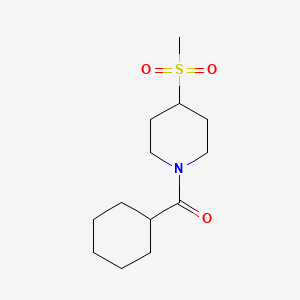
![N-[(2-methoxyphenyl)methyl]aminosulfonamide](/img/structure/B2582582.png)

![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)
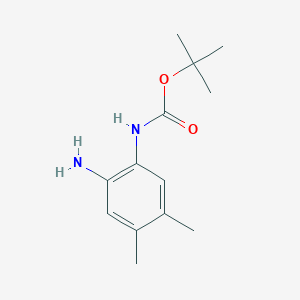
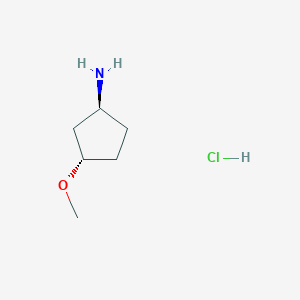
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
